Cas no 6602-64-8 (2-cyclohexanecarbonylpyridine)

2-Cyclohexanecarbonylpyridine is a versatile organic compound featuring a pyridine ring substituted with a cyclohexanecarbonyl group at the 2-position. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its cyclohexyl carbonyl moiety enhances lipophilicity, potentially improving bioavailability in drug development applications. The pyridine core offers coordination sites for metal complexes, useful in catalytic systems. The compound's stability under standard conditions facilitates handling and storage. Its well-defined molecular architecture allows for precise functionalization, enabling tailored modifications in heterocyclic chemistry. Researchers value this compound for its balanced properties in medicinal chemistry and material science applications.
2-cyclohexanecarbonylpyridine structure
2-cyclohexanecarbonylpyridine structure
商品名:2-cyclohexanecarbonylpyridine
CAS番号:6602-64-8
MF:C12H15NO
メガワット:189.2536
MDL:MFCD00778683
CID:396965
PubChem ID:919497

2-cyclohexanecarbonylpyridine 化学的及び物理的性質

名前と識別子

    • Methanone, cyclohexyl-2-pyridinyl-
    • Cyclohexyl 2-pyridyl ketone
    • cyclohexyl(pyridin-2-yl)methanone
    • 2-(cyclohexylcarbonyl)pyridine
    • BB_SC-0147
    • cyclohexyl-(2-pyridyl)-methanone
    • Cyclohexyl-2-pyridyl-keton
    • cyclohexylpyridin-2-yl-methanone
    • 2-cyclohexanecarbonylpyridine
    • AKOS010015527
    • F2167-2617
    • MFCD00778683
    • SCHEMBL4458878
    • REJDKOCOTFKBQC-UHFFFAOYSA-N
    • CYCLOHEXYL2-PYRIDYLKETONE
    • DTXSID40358850
    • SB53331
    • VS-09070
    • 2-pyridyl cyclohexyl ketone
    • 6602-64-8
    • EN300-238387
    • CS-0454601
    • 2-Cyclohexylcarbonylpyridine
    • BBL028991
    • DB-197984
    • STL373367
    • MDL: MFCD00778683
    • インチ: InChI=1S/C12H15NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h4-5,8-10H,1-3,6-7H2
    • InChIKey: REJDKOCOTFKBQC-UHFFFAOYSA-N
    • ほほえんだ: C1CCC(CC1)C(=O)C2=CC=CC=N2

計算された属性

  • せいみつぶんしりょう: 189.11500
  • どういたいしつりょう: 189.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 197
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 30Ų

じっけんとくせい

  • PSA: 29.96000
  • LogP: 2.84460

2-cyclohexanecarbonylpyridine セキュリティ情報

2-cyclohexanecarbonylpyridine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-cyclohexanecarbonylpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-238387-0.25g
2-cyclohexanecarbonylpyridine
6602-64-8 95%
0.25g
$275.0 2024-06-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN8574-1G
2-cyclohexanecarbonylpyridine
6602-64-8 95%
1g
¥ 1,716.00 2023-03-17
Apollo Scientific
OR959516-250mg
2-Cyclohexylcarbonylpyridine
6602-64-8 95%
250mg
£140.00 2025-02-21
Fluorochem
202501-25g
Cyclohexyl 2-pyridyl ketone
6602-64-8 97%
25g
£2265.00 2022-03-01
TRC
C994240-50mg
cyclohexyl(pyridin-2-yl)methanone
6602-64-8
50mg
$ 70.00 2022-06-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN8574-5G
2-cyclohexanecarbonylpyridine
6602-64-8 95%
5g
¥ 5,273.00 2023-03-17
Matrix Scientific
086592-5g
Cyclohexyl 2-pyridyl ketone, 97%
6602-64-8 97%
5g
$1412.00 2023-09-08
Enamine
EN300-238387-5.0g
2-cyclohexanecarbonylpyridine
6602-64-8 95%
5.0g
$867.0 2024-06-19
Fluorochem
202501-5g
Cyclohexyl 2-pyridyl ketone
6602-64-8 97%
5g
£1030.00 2022-03-01
Enamine
EN300-238387-1g
2-cyclohexanecarbonylpyridine
6602-64-8
1g
$299.0 2023-09-15

2-cyclohexanecarbonylpyridine 合成方法

2-cyclohexanecarbonylpyridine 関連文献

2-cyclohexanecarbonylpyridineに関する追加情報

Professional Introduction to 2-cyclohexanecarbonylpyridine (CAS No: 6602-64-8)

2-cyclohexanecarbonylpyridine, with the chemical formula C11H13O2 and CAS number 6602-64-8, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic ketone derivative exhibits a unique structural framework that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both cyclohexyl and pyridine moieties in its structure endows it with distinct electronic and steric properties, which are highly relevant in medicinal chemistry.

The structure of 2-cyclohexanecarbonylpyridine features a six-membered cyclohexane ring attached to a carbonyl group, which is further linked to a pyridine ring. This arrangement not only contributes to its stability but also allows for diverse functionalization, making it a versatile building block in drug discovery. The compound's solubility profile and reactivity are influenced by the interplay between the hydrophobic cyclohexyl group and the polar carbonyl and pyridine functionalities.

In recent years, 2-cyclohexanecarbonylpyridine has garnered attention in the development of novel therapeutic agents. Its incorporation into pharmacophores has been explored in the design of compounds targeting neurological disorders, infectious diseases, and cancer. For instance, studies have demonstrated its role as a precursor in synthesizing small-molecule inhibitors that interact with specific biological targets. The compound's ability to serve as a scaffold for further derivatization has opened up new avenues for structural optimization and lead generation.

One of the most compelling aspects of 2-cyclohexanecarbonylpyridine is its utility in peptide mimetics and protein-protein interaction modulators. The pyridine moiety can act as an anchor point for hydrogen bonding or metal coordination, while the cyclohexyl group provides steric hindrance that can fine-tune binding affinity. Recent advances in computational chemistry have enabled researchers to predict optimal derivatives of this compound by analyzing molecular interactions at an atomic level. This has led to the identification of promising candidates for further experimental validation.

The pharmaceutical industry has also leveraged CAS No 6602-64-8 in the development of vaccines and immunomodulators. The structural features of this compound allow it to mimic natural ligands that bind to immune receptors, thereby modulating immune responses. Preliminary studies have shown that derivatives of 2-cyclohexanecarbonylpyridine can enhance vaccine efficacy by improving antigen presentation and T-cell activation. These findings highlight the compound's potential as an adjuvant or immunomodulatory agent.

Another area where 2-cyclohexanecarbonylpyridine has made significant contributions is in the field of agrochemicals. Its derivatives have been investigated as intermediates for herbicides and fungicides due to their ability to disrupt enzymatic pathways in pests. The cyclohexyl group's hydrophobic nature aids in membrane penetration, while the pyridine ring facilitates interactions with biological targets. This dual functionality makes it an attractive candidate for designing next-generation crop protection agents.

The synthesis of CAS No: 6602-64-8 typically involves multi-step organic reactions, starting from readily available precursors such as cyclohexanone and pyridine derivatives. Advances in synthetic methodologies have improved both yield and purity, making it more accessible for industrial applications. Catalytic processes, including transition metal-catalyzed cross-coupling reactions, have been particularly effective in constructing the desired framework efficiently.

In conclusion, 2-cyclohexanecarbonylpyridine represents a cornerstone compound in modern chemical biology and drug discovery. Its unique structural attributes enable its use across multiple therapeutic areas, from oncology to immunology. As research continues to uncover new applications for this molecule, its significance is likely to grow further. The ongoing development of innovative synthetic routes ensures that access to high-quality CAS No 6602-64-8 will remain robust, supporting continued advancements in medicinal chemistry.

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